(2-Cyanopyridin-4-yl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C7H5ClN2O2S |
|---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
(2-cyanopyridin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)5-6-1-2-10-7(3-6)4-9/h1-3H,5H2 |
InChI Key |
ADHWMUHMONMKRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CS(=O)(=O)Cl)C#N |
Origin of Product |
United States |
A Technical Guide to the Mechanism of Action of (2-Cyanopyridin-4-yl)methanesulfonyl Chloride Derivatives as Covalent Inhibitors
For distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of Covalent Inhibition
The principle of covalent drug action, exemplified by historical molecules like aspirin, has undergone a modern renaissance.[1][2][3] Once sidelined due to concerns over off-target reactivity, the rational design of targeted covalent inhibitors (TCIs) has emerged as a powerful strategy to tackle historically "undruggable" targets.[4][5][6] This approach leverages the formation of a stable, covalent bond between a drug and its protein target to achieve high potency, prolonged pharmacodynamic effects, and the ability to modulate proteins that lack deep, well-defined binding pockets.[5][7]
At the heart of every TCI is an electrophilic "warhead," a chemical moiety engineered to react with a specific nucleophilic amino acid residue on the target protein.[1][2][8] This guide focuses on a specific class of reagents, derivatives of (2-Cyanopyridin-4-yl)methanesulfonyl chloride , and elucidates their mechanism of action, with a primary focus on their successful application in developing inhibitors for KRAS G12C, a critical oncogenic driver.[4][9][10] We will explore the chemical principles governing their reactivity, the experimental methodologies required to validate their mechanism, and the structural insights that guide their optimization.
Part 1: The Chemistry of Irreversible Engagement
The efficacy of a covalent inhibitor is a function of two key components: the reactivity of its electrophilic warhead and the nucleophilicity of its target amino acid.
The (2-Cyanopyridin-4-yl)methanesulfonyl Warhead
The (2-Cyanopyridin-4-yl)methanesulfonyl group represents a sophisticated electrophile designed for targeted reactivity. While sulfonyl fluorides are a classic covalent warhead, the sulfonyl chloride moiety offers a distinct reactivity profile.[5][11][12]
-
Electrophilicity: The sulfonyl chloride (-SO₂Cl) group is a potent electrophile. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a strong electron deficiency that makes it susceptible to nucleophilic attack.
-
The Role of the Cyanopyridine Ring: The 2-cyanopyridine scaffold is not merely a linker; it is an active participant in modulating the warhead's reactivity. The electron-withdrawing nature of the cyano group and the pyridine ring can influence the electrophilicity of the sulfonyl group.[13][14][15] Furthermore, its structure provides a vector for building out the rest of the small molecule, enabling non-covalent interactions that guide the warhead to the correct location on the protein surface.[9][16]
The Target: The Oncogenic Cysteine of KRAS G12C
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that acts as a molecular switch in cell signaling pathways controlling cell growth and survival.[9][17][18] Mutations in KRAS are among the most common drivers of human cancers.[10][19] The G12C mutation, where a glycine residue at position 12 is replaced by a cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC).[9][17]
This mutation introduces a unique, targetable nucleophile—the thiol group (-SH) of cysteine—into the protein's active site. Crucially, KRAS G12C inhibitors are designed to bind to a pocket (the Switch-II pocket) that is accessible only when the protein is in its inactive, GDP-bound state.[10][17] The cysteine residue in this conformation presents an ideal nucleophile for attack by the electrophilic warhead of the inhibitor.
The Covalent Reaction Mechanism
The core mechanism of action is a nucleophilic substitution reaction. The deprotonated thiol of the Cys12 residue acts as the nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable, irreversible thioether-sulfone linkage, permanently locking the inhibitor to the KRAS G12C protein. This covalent modification traps KRAS in its inactive state, preventing it from being reactivated and blocking downstream pro-proliferative signaling.[9][17]
Caption: The two-step mechanism of covalent inhibition of KRAS G12C.
Part 2: A Framework for Mechanistic Validation
Asserting a covalent mechanism of action requires a rigorous, multi-faceted experimental approach. Each protocol serves as a self-validating system, providing layers of evidence from the biochemical to the cellular level.
Biochemical Confirmation: Proving the Bond
The first step is to demonstrate direct, covalent modification of the target protein in a purified system.
1. Intact Protein Mass Spectrometry (MS)
-
Causality & Rationale: This is the gold standard for confirming covalent modification. It provides unambiguous proof by measuring the mass of the protein before and after incubation with the inhibitor. A mass increase that precisely corresponds to the molecular weight of the inhibitor (minus the leaving group, Cl) is direct evidence of covalent adduction.[20][21]
-
Protocol: High-Throughput Kinetic Characterization by Intact Protein MS
-
Reagents: Purified, recombinant KRAS G12C (GDP-loaded), (2-Cyanopyridin-4-yl)methanesulfonyl chloride derivative, reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Incubation: Incubate a fixed concentration of KRAS G12C (e.g., 0.5 µM) with a range of inhibitor concentrations (e.g., 0.1 to 50 µM).[21] Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 16 hours) to assess kinetics.[21]
-
Quenching & Desalting: Stop the reaction by adding formic acid. Quickly desalt the sample using a C4 ZipTip or similar reversed-phase chromatography method to remove buffer salts and unbound inhibitor.
-
Analysis: Analyze the sample via Liquid Chromatography-Mass Spectrometry (LC-MS). The instrument is set to scan for the expected masses of the unmodified protein and the protein-inhibitor adduct.
-
Data Interpretation: Deconvolute the raw mass spectra. The percentage of modified protein is calculated from the relative peak intensities of the adducted and unadducted protein. Plotting this over time and against inhibitor concentration allows for the calculation of kinetic parameters like kinact/KI, which defines the potency of an irreversible inhibitor.[21]
-
2. Functional Assays: Proving Inhibition
-
Causality & Rationale: Confirming the covalent bond is essential, but it's equally critical to show this modification has a functional consequence. For KRAS, the key function is its ability to exchange GDP for GTP, which activates it. A successful inhibitor should block this process.[17]
-
Protocol: TR-FRET Nucleotide Exchange Assay
-
Principle: This assay measures the displacement of a fluorescently labeled GDP analogue (e.g., BODIPY-GDP) from KRAS G12C. The guanine nucleotide exchange factor (GEF), SOS1, is added to catalyze the exchange.
-
Procedure: a. Pre-incubate KRAS G12C with the inhibitor for a set time to allow for covalent modification. b. Add the GEF (SOS1) and an excess of unlabeled GTP. c. Monitor the decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal over time as the fluorescent GDP is released.
-
Data Interpretation: Uninhibited KRAS G12C will show a rapid decay in signal. The inhibitor-bound protein will show a significantly slower rate of decay, demonstrating that it is locked in the GDP-bound state and resistant to SOS1-mediated activation.[22] This allows for the calculation of IC₅₀ values.[22][23]
-
Cellular Validation: Proving Target Engagement in a Biological Context
Confirming that the inhibitor engages its target within the complex environment of a living cell is a crucial step.
1. Cellular Thermal Shift Assay (CETSA)
-
Causality & Rationale: Ligand binding stabilizes a protein, making it more resistant to thermal denaturation. CETSA leverages this principle to provide direct evidence of target engagement in intact cells or cell lysates.[23]
-
Protocol: Workflow for CETSA
-
Treatment: Treat KRAS G12C-mutant cells (e.g., NCI-H358) with the inhibitor or a vehicle control (DMSO) for 2-4 hours.[24]
-
Heating: Harvest the cells, resuspend them in buffer, and aliquot them. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.[24]
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Detection: Analyze the amount of soluble KRAS G12C remaining at each temperature using Western blotting or ELISA.
-
Data Interpretation: The inhibitor-treated samples will show a higher amount of soluble KRAS G12C at elevated temperatures compared to the control, resulting in a "shift" in the melting curve. This shift is a direct proxy for target engagement.[23][24]
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
2. Downstream Signaling Analysis
-
Causality & Rationale: The ultimate goal of inhibiting KRAS is to shut down the oncogenic signaling pathways it drives. Measuring the phosphorylation status of key downstream effectors like ERK (p-ERK) and AKT (p-AKT) provides functional proof of pathway inhibition in a cellular context.[18][24]
-
Protocol: Western Blotting for p-ERK
-
Treatment: Seed KRAS G12C mutant cells and serum-starve them to reduce basal signaling. Treat with various concentrations of the inhibitor for a specified time.
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.
-
Quantification & Separation: Determine total protein concentration (e.g., via BCA assay), then separate equal amounts of protein lysate by SDS-PAGE.
-
Blotting & Detection: Transfer the proteins to a membrane (e.g., PVDF) and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control). Detect with secondary antibodies conjugated to a reporter (e.g., HRP).
-
Data Interpretation: A dose-dependent decrease in the p-ERK/total ERK ratio indicates that the inhibitor is successfully engaging KRAS G12C and blocking its downstream signaling cascade.
-
Part 3: Data Synthesis and Structure-Activity Relationships
The validation experiments generate quantitative data that allow for direct comparison between different derivatives and guide the optimization process.
Table 1: Representative Quantitative Data for a Potent Inhibitor
| Assay Type | Metric | Representative Value | Rationale for Metric |
| Biochemical | |||
| Intact Protein MS | kinact/KI (M⁻¹s⁻¹) | >10,000 | Measures the overall efficiency of covalent modification.[21] |
| Nucleotide Exchange | IC₅₀ (nM) | < 10 | Quantifies the concentration needed to block 50% of GEF-mediated activation.[22][23] |
| Cellular | |||
| CETSA | ΔTm (°C) | +5 to +10 | The magnitude of the thermal shift indicates the extent of target stabilization in cells.[23] |
| p-ERK Western Blot | IC₅₀ (nM) | < 50 | Measures the concentration needed to inhibit 50% of downstream pathway signaling. |
Conclusion and Future Outlook
The (2-Cyanopyridin-4-yl)methanesulfonyl chloride scaffold and its derivatives represent a highly effective class of electrophiles for the development of targeted covalent inhibitors. Their mechanism of action, centered on the irreversible modification of a nucleophilic cysteine residue, has been successfully exploited to drug the once-intractable KRAS G12C oncoprotein.[9][10] The validation of this mechanism relies on a suite of complementary biochemical and cellular assays, from intact protein mass spectrometry to the analysis of downstream signaling pathways, which together provide irrefutable evidence of target engagement and functional inhibition.
While the focus has been on KRAS G12C, the principles and methodologies described here are broadly applicable. The continued exploration of new electrophilic warheads and the identification of other tractable nucleophilic residues in disease-relevant proteins promise to expand the reach of covalent drug discovery, offering new therapeutic avenues for a wide range of challenging diseases.[1][6][8]
References
-
Ujváry, I. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery. Available at: [Link]
-
Ujváry, I. (2022). Electrophilic warheads in covalent drug discovery: an overview. PubMed. Available at: [Link]
-
Ujváry, I. (2022). Electrophilic warheads in covalent drug discovery: an overview. Figshare. Available at: [Link]
-
(2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Pharmacology & Translational Science. Available at: [Link]
-
(2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Jones, M., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Available at: [Link]
-
(2022). Covalent KRAS G12C inhibitors in the KRAS thermal stability assay. ResearchGate. Available at: [Link]
-
(2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]
-
Nomura, D. K., et al. (2022). Advances in covalent drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
-
(2025). Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews. Available at: [Link]
-
(2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. Available at: [Link]
-
(2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. Available at: [Link]
-
(2025). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry. Available at: [Link]
-
(2024). Small-Molecule KRAS Inhibitors by Tyrosine Covalent Bond Formation. ChemMedChem. Available at: [Link]
-
(2025). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. ACS Publications. Available at: [Link]
-
(2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry. Available at: [Link]
-
(2025). Identification of Structurally Novel KRAS G12C Inhibitors through Covalent DNA-Encoded Library Screening. PubMed. Available at: [Link]
-
(2022). Targeting KRAS G12C in the active state: A new class of covalent inhibitors. American Chemical Society. Available at: [Link]
-
(2017). Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C. PubMed. Available at: [Link]
-
(2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]
-
Yano, T., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Advances. Available at: [Link]
-
(2021). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Molecules. Available at: [Link]
-
(2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. Available at: [Link]
-
(2025). Quantitative Assessment of the Target Engagement of a KRAS G12C Inhibitor in Formalin-Fixed Paraffin-Embedded Tumor Tissues Using Immunoaffinity Capture 2D-LC-MS/MS. Journal of Proteome Research. Available at: [Link]
-
Lito, P., et al. (2021). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. Molecular Cell. Available at: [Link]
-
Yano, T., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Publishing. Available at: [Link]
-
Wang, W., et al. (2021). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. Journal of Hematology & Oncology. Available at: [Link]
-
(2023). Recent Advances in Covalent Drug Discovery. Molecules. Available at: [Link]
-
(2021). Targeting KRAS G12C with Covalent Inhibitors. ResearchGate. Available at: [Link]
-
(2022). The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
- (2018). Kras g12c inhibitors and methods of using the same. Google Patents.
Sources
- 1. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. Recent Advances in Covalent Drug Discovery | MDPI [mdpi.com]
- 4. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Small‐Molecule KRAS Inhibitors by Tyrosine Covalent Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biorxiv.org [biorxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
(2-Cyanopyridin-4-yl)methanesulfonyl chloride exact mass and molecular weight
Comprehensive Technical Guide: Physicochemical Profiling and Analytical Workflows for (2-Cyanopyridin-4-yl)methanesulfonyl Chloride
Executive Summary
(2-Cyanopyridin-4-yl)methanesulfonyl chloride is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and medicinal chemistry. Featuring both a highly electrophilic methanesulfonyl chloride moiety and a reactive cyano group on a pyridine scaffold, this compound serves as a critical intermediate in the synthesis of complex sulfonamides. It is particularly valuable in the development of targeted therapeutics, including novel deubiquitylating enzyme (DUB) inhibitors for oncology and mitochondrial dysfunction treatments[1]. This guide provides an in-depth analysis of its exact mass, molecular weight, structural reactivity, and field-proven analytical workflows.
Physicochemical Properties & Mass Spectrometry Data
Accurate mass determination is the absolute cornerstone of validating synthetic intermediates before they are committed to multi-step syntheses. For (2-Cyanopyridin-4-yl)methanesulfonyl chloride, the exact mass is governed by its monoisotopic composition.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | (2-Cyanopyridin-4-yl)methanesulfonyl chloride |
| CAS Registry Number | 1344264-61-4 |
| Molecular Formula | C 7 H 5 ClN 2 O 2 S |
| Molecular Weight (Average) | 216.64 g/mol |
| Exact Mass (Monoisotopic) | 215.97603 Da |
| Key Isotopic Signatures | 35 Cl / 37 Cl (~3:1 ratio), 32 S / 34 S (~95:4 ratio) |
Causal Insight for HRMS: The exact mass of 215.97603 Da[2] is calculated using the most abundant isotopes ( 12 C, 1 H, 35 Cl, 14 N, 16 O, 32 S). When analyzing this compound via High-Resolution Mass Spectrometry (HRMS), researchers must look for the distinct M+2 peak at approximately 217.973 Da. This secondary peak is primarily driven by the naturally occurring 37 Cl isotope. The resulting ~3:1 intensity ratio between the M and M+2 peaks provides a self-validating isotopic fingerprint, confirming the presence of the intact sulfonyl chloride group before it undergoes any unintended aqueous hydrolysis.
Structural and Mechanistic Insights
The molecular architecture of (2-Cyanopyridin-4-yl)methanesulfonyl chloride dictates its orthogonal reactivity, making it a highly prized scaffold:
-
The Methanesulfonyl Chloride Moiety (-CH 2 SO 2 Cl): Unlike direct arylsulfonyl chlorides, the methylene spacer (-CH 2 -) insulates the sulfonyl group from the direct resonance electron-withdrawing effects of the pyridine ring. This structural feature slightly attenuates its reactivity, making it easier to handle and store while remaining highly susceptible to nucleophilic attack by primary and secondary amines.
-
The Cyano Group (-CN): Positioned at the 2-position of the pyridine ring, the nitrile group acts as a strong electron-withdrawing group (EWG) via induction, lowering the pKa of the pyridine nitrogen. Furthermore, it provides an orthogonal synthetic handle that can be converted into amidines, tetrazoles, or primary amines in subsequent synthetic steps without interfering with the sulfonamide linkage[1].
Chemical reactivity pathways of (2-Cyanopyridin-4-yl)methanesulfonyl chloride.
Experimental Workflows & Protocols
Protocol 1: Pre-HRMS Derivatization Workflow
Causality: Sulfonyl chlorides are inherently moisture-sensitive. Direct injection into standard reverse-phase LC-MS systems (which utilize aqueous mobile phases with formic acid) almost always leads to rapid hydrolysis into the corresponding sulfonic acid (Exact Mass: 198.01 Da), resulting in false negatives. To ensure trustworthy mass validation, the compound must be derivatized into a stable sulfonamide prior to analysis[3].
-
Sample Preparation: Dissolve 1.0 mg of (2-Cyanopyridin-4-yl)methanesulfonyl chloride in 1.0 mL of anhydrous acetonitrile (ACN) to prevent premature hydrolysis.
-
Derivatization: Transfer 100 µL of the stock solution to an LC-MS vial. Add 10 µL of a 5% benzylamine solution in ACN[4].
-
Reaction: Incubate at room temperature for 10 minutes. The nucleophilic amine rapidly displaces the chloride ion, generating a stable benzyl sulfonamide derivative. (Self-Validation Check: The expected exact mass of the resulting C 14 H 13 N 3 O 2 S derivative is 287.0728 Da).
-
Analysis: Dilute the mixture with 890 µL of ACN and inject 2 µL into the LC-HRMS system operating in ESI+ mode.
Analytical workflow for the HRMS validation of sulfonyl chlorides.
Protocol 2: Synthesis of Sulfonamide Drug Scaffolds
Causality: The formation of sulfonamides generates one equivalent of hydrochloric acid (HCl) as a byproduct. If left unneutralized, this acid will protonate the nucleophilic amine starting material, rendering it inactive and halting the reaction. A non-nucleophilic base is strictly required to drive the reaction to completion.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N 2 or Ar), dissolve the target amine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Note: DIPEA is chosen over triethylamine due to its higher steric hindrance, which prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride.
-
Coupling: Cool the mixture to 0 °C using an ice bath to control the exothermic nature of the reaction and minimize side-product formation. Slowly add (2-Cyanopyridin-4-yl)methanesulfonyl chloride (1.1 eq) dropwise.
-
Completion: Remove the ice bath and stir at room temperature for 2 to 4 hours. Monitor the consumption of the amine via TLC or the LC-MS derivatization method described in Protocol 1.
-
Workup: Quench the reaction with saturated aqueous NaHCO 3 . Extract the aqueous layer three times with DCM, dry the combined organic layers over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield the crude sulfonamide.
References
-
PubChemLite Database : Monoisotopic Mass and Molecular Formula for C7H5ClN2O2S. Luxembourg Centre for Systems Biomedicine.
-
US Patent 11319287B2 : Cyanopyrrolidines as DUB inhibitors for the treatment of cancer. Google Patents.
-
Praus, P., et al. (2020) : Post-Synthetic Derivatization of Graphitic Carbon Nitride with Methanesulfonyl Chloride: Synthesis, Characterization and Photocatalysis. Nanomaterials (MDPI).
-
CN Patent 109298092B : HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid (Derivatization Protocols). Google Patents.
Sources
- 1. US11319287B2 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 2. PubChemLite - compound_molecular_formula:C7H5ClN2O2S - Explore [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Solubility and Reactivity Profiling of (2-Cyanopyridin-4-yl)methanesulfonyl chloride in Organic Solvents
Executive Summary
(2-Cyanopyridin-4-yl)methanesulfonyl chloride (CAS: 1344264-61-4) is a highly reactive, bifunctional building block frequently utilized in medicinal chemistry and drug development. While its utility in forming sulfonamides and sulfonate esters is undeniable, its unique structural electronics make it exceptionally sensitive to solvolysis. This whitepaper provides an in-depth analysis of its solubility profile, the mechanistic causality behind its degradation in protic media, and a self-validating experimental protocol designed to accurately measure its solubility without falling victim to hidden hydrolysis artifacts.
Physicochemical Profiling & Structural Implications
To understand the solubility of (2-Cyanopyridin-4-yl)methanesulfonyl chloride, one must first analyze its structural electronics. The molecule consists of an electron-deficient 2-cyanopyridine ring attached to a methanesulfonyl chloride (-CH₂SO₂Cl) moiety.
Unlike standard aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride), aliphatic derivatives possessing alpha-protons exhibit distinct reactivity profiles[1]. The methylene bridge (-CH₂-) in this specific compound is situated para to the pyridine nitrogen. This positioning exerts a profound inductive and resonance-withdrawing effect, rendering the alpha-protons highly acidic. Consequently, the compound is not merely a standard electrophile; it is a highly sensitive precursor to a reactive sulfene intermediate, dictating strict requirements for solvent selection[2].
Solvent Selection Matrix
The solubility of (2-Cyanopyridin-4-yl)methanesulfonyl chloride is governed by the need to balance high solvation power (to dissolve the polar cyanopyridine and sulfonyl chloride groups) with absolute chemical inertness. While broadly soluble in most polar organic solvents, the compound is highly reactive toward water and alcohols[3].
-
Aprotic Solvents (Optimal): Dichloromethane (DCM), Acetonitrile (MeCN), and Tetrahydrofuran (THF) provide excellent solubility profiles. They possess sufficient dielectric constants to solvate the molecule without acting as nucleophiles or proton-transfer agents.
-
Protic Solvents (Hazardous): Methanol, ethanol, and water will rapidly degrade the compound. Measuring "solubility" in these solvents actually measures the solubility of the resulting degradation products.
Table 1: Estimated Solubility Profile at 25°C
| Solvent | Classification | Dielectric Constant (ε) | Estimated Solubility (g/L at 25°C) | Chemical Stability |
| Dichloromethane (DCM) | Halogenated Aprotic | 8.9 | > 150 | Excellent (if anhydrous) |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | > 200 | Excellent (if anhydrous) |
| Tetrahydrofuran (THF) | Ether Aprotic | 7.5 | > 100 | Good (requires peroxide-free) |
| Toluene | Non-polar Aprotic | 2.4 | 15 - 30 | Moderate |
| Methanol (MeOH) | Polar Protic | 32.7 | Reacts | Very Poor (Rapid Solvolysis) |
| Water (H₂O) | Polar Protic | 80.1 | Reacts | Very Poor (Hydrolysis) |
| Heptane | Non-polar | 1.9 | < 1 | Excellent (Inert but insoluble) |
Mechanistic Insights: The E1cB Sulfene Pathway
Understanding the causality behind experimental failures is critical. When researchers observe unexpected precipitation or poor yields during sulfonylation reactions with this compound, the culprit is rarely poor solubility—it is usually rapid degradation via the E1cB elimination mechanism .
The formation of methanesulfonates and related degradation products is believed to proceed via an E1cB pathway[2]. Because the alpha-protons of (2-Cyanopyridin-4-yl)methanesulfonyl chloride are highly acidic, even trace amounts of moisture or weak bases in the solvent can trigger deprotonation. The resulting carbanion is heavily resonance-stabilized by delocalization onto the electronegative pyridine nitrogen. This thermodynamic sink accelerates the ejection of the chloride ion, forming a highly electrophilic sulfene intermediate (R-C=SO₂). This sulfene instantly reacts with any available nucleophile (such as trace water) to form a sulfonic acid[1].
Figure 1: E1cB degradation pathway of (2-Cyanopyridin-4-yl)methanesulfonyl chloride via a sulfene.
Experimental Protocol: Self-Validating Solubility Determination
A common pitfall in drug development is measuring the solubility of a reactive intermediate using standard HPLC methods, only for the compound to hydrolyze on the column during analysis. This leads to artificially inflated solubility data based on the highly soluble sulfonic acid degradant.
To ensure absolute trustworthiness, the following step-by-step methodology employs a self-validating chemical quench . By deliberately converting the intact sulfonyl chloride into a stable sulfonamide prior to HPLC analysis, we can accurately differentiate between the compound that dissolved intact versus the compound that degraded during equilibration.
Step-by-Step Methodology
-
Solvent Preparation: Utilize strictly anhydrous solvents (e.g., MeCN or DCM) stored over activated 3Å molecular sieves to ensure water content is <10 ppm. Degas the solvent with argon for 15 minutes to remove dissolved oxygen.
-
Solute Addition: In an argon-purged glovebox, add an excess of solid (2-Cyanopyridin-4-yl)methanesulfonyl chloride (approx. 250 mg) to a PTFE-lined vial containing 1.0 mL of the anhydrous solvent.
-
Isothermal Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker at 25°C. Shake at 300 RPM for exactly 2 hours. (Note: Extended equilibration times >4 hours increase the risk of trace moisture ingress and subsequent degradation).
-
Phase Separation: Remove the vial from the shaker. Draw the suspension into a glass syringe and filter it through a 0.2 μm PTFE syringe filter. Discard the first 0.2 mL of filtrate to account for membrane saturation, collecting the remaining supernatant.
-
Aliquot Quenching (Self-Validation Step): Immediately transfer exactly 10 μL of the filtered supernatant into a prepared quenching vial containing 990 μL of 0.1 M diethylamine in anhydrous MeCN.
-
Causality: The diethylamine instantly and quantitatively reacts with the intact sulfonyl chloride to form a highly stable diethylsulfonamide. Any sulfonic acid degradation products formed during Step 3 will not react with the amine.
-
-
HPLC-UV Analysis: Inject the quenched sample into the HPLC. Quantify the peaks for both the diethylsulfonamide (representing the intact dissolved compound) and the sulfonic acid (representing degradation).
-
Validation Check: Calculate the degradation ratio. If the sulfonic acid peak accounts for >2% of the total mass, the solubility data is deemed invalid due to solvent contamination, and the experiment must be repeated with fresher solvents.
Figure 2: Self-validating solubility workflow utilizing a diethylamine quench.
Conclusion
The solubility profiling of (2-Cyanopyridin-4-yl)methanesulfonyl chloride requires a rigorous understanding of its inherent reactivity. Because the electron-withdrawing cyanopyridine ring hyper-sensitizes the alpha-protons, the compound is highly prone to E1cB-mediated solvolysis. By restricting solvent selection to anhydrous polar aprotic solvents (DCM, MeCN, THF) and employing a self-validating quenching protocol during analysis, researchers can confidently secure accurate solubility metrics without the confounding artifacts of chemical degradation.
References
-
[2] Methanesulfonyl chloride - Wikipedia. Wikimedia Foundation. Available at:[Link]
-
[3] Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem. National Institutes of Health (NIH). Available at:[Link]
-
[1] Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PubMed Central (PMC), National Institutes of Health (NIH). Available at:[Link]
Sources
Thermodynamic stability of (2-Cyanopyridin-4-yl)methanesulfonyl chloride
An In-Depth Technical Guide to the Thermodynamic Stability of (2-Cyanopyridin-4-yl)methanesulfonyl chloride
Abstract
(2-Cyanopyridin-4-yl)methanesulfonyl chloride is a highly reactive intermediate of significant interest in medicinal chemistry and drug development. Its utility in synthesis is intrinsically linked to its stability, a factor that is not well-documented in public literature. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and manage the thermodynamic stability of this compound. Drawing upon established principles for heteroaromatic sulfonyl chlorides, this document outlines the theoretical underpinnings of its inherent instability, particularly the propensity for SO₂ extrusion. We present detailed, field-proven experimental protocols for critical analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to quantitatively assess thermal hazards. Furthermore, this guide details the design and execution of accelerated stability studies to forecast shelf-life and identify degradation products. By explaining the causality behind experimental choices and providing self-validating methodologies, this document serves as an essential resource for ensuring the safe and effective use of (2-Cyanopyridin-4-yl)methanesulfonyl chloride in research and development.
Introduction: The Stability Challenge of a Key Synthetic Intermediate
(2-Cyanopyridin-4-yl)methanesulfonyl chloride is a bifunctional molecule, incorporating both a reactive sulfonyl chloride and a cyano-substituted pyridine ring. This combination makes it a valuable building block for introducing the cyanopyridine moiety into target molecules, a common pharmacophore. However, the structural features that make it synthetically useful also contribute to its inherent instability.[1]
The placement of the methanesulfonyl chloride group at the 4-position (gamma) of the pyridine ring is critical. Extensive studies on heteroaromatic sulfonyl halides have established that α- and γ-isomeric pyridine sulfonyl chlorides are significantly less stable than their β-isomeric counterparts.[1] This instability is primarily attributed to a facile decomposition pathway involving the formal extrusion of sulfur dioxide (SO₂).[1][2] For pyridine-4-sulfonyl chloride, this decomposition is so rapid that the compound is often considered too unstable to be isolated under normal conditions. While the methylene spacer in our topic compound may slightly modulate this reactivity, a high potential for thermal and long-term instability must be assumed.
This guide, therefore, is built on a proactive approach to risk assessment. It provides the scientific rationale and practical methodologies required to quantify the thermodynamic stability of (2-Cyanopyridin-4-yl)methanesulfonyl chloride, enabling researchers to handle, store, and utilize this reactive intermediate with confidence and safety.
Theoretical Framework: Predicting Instability
The primary anticipated decomposition pathway for (2-Cyanopyridin-4-yl)methanesulfonyl chloride is the formal extrusion of SO₂ to yield 4-(chloromethyl)-2-cyanopyridine. This process is analogous to the decomposition observed in other γ-pyridinesulfonyl chlorides.[1]
Mechanism of SO₂ Extrusion
The proposed mechanism involves the formation of a transient intermediate that readily loses sulfur dioxide. The electron-withdrawing nature of the pyridine nitrogen facilitates this process. A plausible mechanism, adapted from related pyridine sulfonyl chlorides, is depicted below.[2] The initial step is likely the heterolytic cleavage of the C-S bond, which is promoted by the pyridine ring, leading to the formation of an intermediate that rapidly collapses, releasing SO₂ and forming the corresponding chloromethylpyridine.
Diagram 1: Proposed SO₂ Extrusion Mechanism
Note: As I cannot generate real images, placeholder image links are used in the DOT script. A real implementation would require actual chemical structure images. Caption: Proposed decomposition of (2-Cyanopyridin-4-yl)methanesulfonyl chloride.
Other Potential Degradation Pathways
Besides SO₂ extrusion, other degradation mechanisms common to sulfonyl chlorides must be considered:
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid. This reaction is often vigorous.[3]
-
Radical Decomposition: At elevated temperatures or in the presence of radical initiators, homolytic cleavage of the S-Cl bond can initiate radical chain decomposition pathways.
Thermal Hazard Assessment: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential, complementary techniques for assessing thermal stability.[4] DSC measures the heat flow into or out of a sample as a function of temperature, identifying exothermic (heat-releasing) or endothermic (heat-absorbing) events. TGA measures the change in mass of a sample as a function of temperature.[5]
For a reactive compound like (2-Cyanopyridin-4-yl)methanesulfonyl chloride, a decomposition event is expected to be a sharp, significant exothermic event in the DSC thermogram, accompanied by a corresponding mass loss in the TGA curve due to the release of gaseous byproducts like SO₂ and HCl.[5][6]
Experimental Protocols
The following protocols are designed to provide a comprehensive thermal profile. It is critical to perform these experiments in a well-ventilated area and with appropriate personal protective equipment (PPE), given the potential for energetic decomposition and release of toxic gases.
Diagram 2: Thermal Analysis Workflow
Caption: Workflow for DSC and TGA thermal hazard assessment.
Protocol 1: Differential Scanning Calorimetry (DSC)
-
Causality: The choice of a high-pressure stainless steel crucible is critical. A standard aluminum pan may not contain the pressure generated by the rapid release of gaseous decomposition products, leading to instrument damage and safety hazards. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.
-
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using an appropriate standard (e.g., indium).
-
In a controlled environment (e.g., a glove box with an inert atmosphere), accurately weigh 1-3 mg of (2-Cyanopyridin-4-yl)methanesulfonyl chloride into a high-pressure stainless steel crucible.
-
Hermetically seal the crucible.
-
Place the sealed crucible into the DSC cell. An empty, sealed high-pressure crucible should be used as the reference.
-
Heat the sample from room temperature to approximately 350 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Record the heat flow as a function of temperature.
-
Protocol 2: Thermogravimetric Analysis (TGA)
-
Causality: TGA confirms that an exothermic event observed in DSC is a decomposition event by correlating it with a mass loss. The nitrogen atmosphere prevents oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.
-
Methodology:
-
Calibrate the TGA instrument for mass and temperature.
-
Tare a ceramic or platinum TGA pan.
-
Accurately weigh 3-5 mg of (2-Cyanopyridin-4-yl)methanesulfonyl chloride into the pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to approximately 350 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Record the mass loss as a function of temperature.
-
Data Interpretation and Expected Results
The results from DSC and TGA should be analyzed in conjunction.
| Parameter | Technique | Description | Expected Result for Unstable Compound |
| Decomposition Onset (T_onset) | DSC | The temperature at which the decomposition begins, identified by the start of the exothermic peak.[7] | A relatively low onset temperature (e.g., < 150 °C) indicates poor thermal stability. |
| Heat of Decomposition (ΔH_d) | DSC | The total energy released during decomposition, calculated from the area of the exothermic peak. | A high value (e.g., > -200 J/g) suggests a highly energetic decomposition with potential for thermal runaway. |
| Mass Loss (%) | TGA | The percentage of the initial mass lost during a thermal event. | A sharp mass loss corresponding in temperature to the DSC exotherm confirms decomposition. The % loss should correlate with the loss of SO₂ and/or HCl. |
Accelerated Stability and Shelf-Life Assessment
Accelerated stability studies are designed to predict the long-term stability and shelf-life of a compound under recommended storage conditions by subjecting it to elevated stress.[8] These studies are crucial for defining storage requirements and re-test dates.
Experimental Design
A well-designed study will evaluate the impact of temperature, humidity, and potentially light on the compound's purity over time.[9][10]
Diagram 3: Accelerated Stability Study Workflow
Caption: Workflow for an accelerated stability study.
Protocol 3: Isothermal Accelerated Stability Study
-
Causality: Storing samples under multiple conditions allows for the modeling of degradation kinetics.[8][11] The use of a validated, stability-indicating HPLC method is the cornerstone of this protocol; it must be able to separate the parent compound from all potential degradation products and impurities to provide accurate purity data.
-
Methodology:
-
Develop a Stability-Indicating HPLC Method:
-
Use a suitable column (e.g., C18) and mobile phase to achieve good separation of the parent peak from potential impurities and degradants (e.g., the corresponding sulfonic acid or the SO₂-extruded product).
-
Employ a diode array detector (DAD) to monitor peak purity and a mass spectrometer (MS) to identify degradation products.
-
Force degradation of the compound (e.g., by heating a solution with acid, base, and an oxidizing agent) to ensure the method can separate the resulting degradants from the main peak.[12]
-
-
Sample Preparation and Storage:
-
Dispense equal aliquots of a single, high-purity batch of (2-Cyanopyridin-4-yl)methanesulfonyl chloride into multiple, inert glass vials.
-
Seal the vials under an inert atmosphere (e.g., argon or nitrogen).
-
Place sets of vials into stability chambers maintained at the following conditions:
-
Accelerated: 40°C / 75% Relative Humidity (RH)
-
Long-Term: 25°C / 60% RH
-
Refrigerated: 5°C
-
-
-
Time-Point Analysis:
-
At specified time points (e.g., T=0, 1 month, 3 months, 6 months), remove one vial from each storage condition.[10]
-
Carefully dissolve the contents in a suitable, dry solvent to a known concentration.
-
Immediately analyze the solution by the validated HPLC method.
-
Record the peak area of the parent compound and any new impurity peaks.
-
-
Data Analysis and Shelf-Life Extrapolation
The data from the accelerated study can be used to predict the shelf-life under normal storage conditions.
-
Calculate Purity: At each time point, calculate the purity of the compound as a percentage of the total peak area.
-
Plot Degradation: For each storage condition, plot the purity (%) versus time (months).
-
Determine Degradation Rate: For the accelerated condition (40°C), determine the rate of degradation (e.g., % purity loss per month).
-
Extrapolate Shelf-Life: Use the Arrhenius equation, which relates the rate of reaction to temperature, to estimate the time it would take for the purity to drop below a specified limit (e.g., 95%) at the long-term storage condition (25°C).[8] It is crucial to confirm this prediction with the ongoing real-time stability data.[10]
Conclusions and Recommendations
The structural characteristics of (2-Cyanopyridin-4-yl)methanesulfonyl chloride strongly indicate a high potential for thermodynamic instability, primarily through a facile SO₂ extrusion pathway. This inherent reactivity necessitates a thorough and proactive assessment of its thermal hazards and storage stability before its use in any application.
Key Recommendations:
-
Assume Instability: Treat the compound as thermally sensitive and moisture-sensitive at all times.
-
Mandatory Thermal Analysis: Perform DSC and TGA analysis as outlined in this guide on every new batch to determine its specific thermal profile and decomposition onset temperature.
-
Strict Storage Conditions: Based on stability data, store the compound in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8°C) and protected from light.
-
Fresh is Best: For sensitive reactions, it is highly advisable to use freshly prepared or recently purified material.
By adhering to the principles and protocols detailed in this guide, researchers and drug development professionals can mitigate the risks associated with this reactive intermediate, ensuring both the safety of their processes and the integrity of their scientific outcomes.
References
-
S. F. W. et al. (2019). SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Wang, L. et al. (2023). Photoinduced FeCl3-Catalyzed Chlorination of Aromatic Sulfonyl Chloride via Extrusion of SO2 at Room Temperature. Organic Letters. Available at: [Link]
-
World Health Organization. (n.d.). Real-time and accelerated storage stability studies. WHO. Available at: [Link]
-
Huynh-Ba, K. (2008). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. Pharmaceutical Technology. Available at: [Link]
-
ResearchGate. (n.d.). (A) A proposed mechanism for the formal SO2 extrusion from heterocyclic.... ResearchGate. Available at: [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. Available at: [Link]
-
Jurkić, K. et al. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. PMC. Available at: [Link]
-
ResearchGate. (2016). How to interpret the TGA and DSC analysis?. ResearchGate. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Characterizing Solid Compounds by DSC and TGA. UW-Madison Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Organic Syntheses. Available at: [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing. Available at: [Link]
-
Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Mettler-Toledo. Available at: [Link]
-
University of California, Irvine. (n.d.). Synthesis of sulfonyl chloride substrate precursors. UCI. Available at: [Link]
-
XRF Scientific. (2023). Interpreting results from TGA instruments. XRF Scientific. Available at: [Link]
-
ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. ResearchGate. Available at: [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-cyanopyridines. Google Patents.
- Google Patents. (n.d.). Process for synthesizing 2-cyanopyridine by continuous method. Google Patents.
- Google Patents. (2020). WO 2020/214663 A1. Google Patents.
-
ResearchGate. (n.d.). DSC and TGA thermograms of 2-Hy1. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Summary of TGA and differential scanning calorimetry (DSC) studies of the ZN molecule and investigated electrolytes. ResearchGate. Available at: [Link]
-
Penn State Materials Research Institute. (n.d.). Thermal Analysis. Penn State MRI. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 5. Interpreting results from TGA instruments [xrfscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. biopharminternational.com [biopharminternational.com]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Laboratory Preparation of (2-Cyanopyridin-4-yl)methanesulfonamides
Executive Summary & Pharmacological Context
The (2-cyanopyridin-4-yl)methanesulfonamide scaffold is a highly versatile pharmacophore utilized extensively in modern drug discovery. The target compound, N-(2-cyanopyridin-4-yl)methanesulfonamide (Formula: C₇H₇N₃O₂S) (1)[1], serves as a critical building block in the synthesis of potent anti-inflammatory agents () and novel USP30 inhibitors targeting mitochondrial dysfunction and fibrosis (2)[2].
This application note details a robust, field-proven two-step synthetic methodology to prepare these derivatives, emphasizing causal mechanistic insights, reaction optimization, and self-validating analytical checkpoints.
Retrosynthetic Strategy & Workflow
The synthesis is achieved via a highly efficient two-step protocol starting from commercially available 2-chloro-4-aminopyridine.
-
Step 1: Palladium-catalyzed cyanation to yield the critical intermediate, 4-amino-2-cyanopyridine.
-
Step 2: Base-mediated, nucleophile-catalyzed sulfonylation using methanesulfonyl chloride (MsCl).
Two-step synthetic workflow for N-(2-cyanopyridin-4-yl)methanesulfonamide.
Experimental Methodologies
Protocol A: Synthesis of 4-Amino-2-cyanopyridine via Pd-Catalyzed Cyanation
Objective: Convert 2-chloro-4-aminopyridine to the corresponding nitrile intermediate (3)[3].
Mechanistic Causality & Design: Alkali cyanides (NaCN/KCN) readily dissolve to release high concentrations of free cyanide ions, which strongly coordinate to palladium and poison the catalyst. Zinc cyanide (Zn(CN)₂) is explicitly chosen because its low solubility provides a controlled, slow release of cyanide ions, maintaining the catalytic cycle. N,N-Dimethylformamide (DMF) is utilized for its high boiling point and optimal solvation of the transition state.
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried Schlenk flask equipped with a magnetic stir bar with 2-chloro-4-aminopyridine (0.642 g, 5.0 mmol), zinc cyanide (0.323 g, 2.75 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.288 g, 0.025 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen, which prevents catalyst degradation.
-
Reaction: Inject anhydrous DMF (5 mL) via syringe. Heat the reaction mixture to 145 °C and stir vigorously for 20 hours.
-
Workup: Cool the mixture to room temperature. Partition the crude mixture between ethyl acetate (30 mL) and water (30 mL). Extract the aqueous layer with additional ethyl acetate (2 × 20 mL).
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 9:1 Hexane/Ethyl Acetate) to afford 4-amino-2-cyanopyridine.
Protocol B: Sulfonylation to Yield N-(2-Cyanopyridin-4-yl)methanesulfonamide
Objective: Selective mono-sulfonylation of the deactivated heteroaromatic amine.
Mechanistic Causality & Design: The 4-amino group is highly deactivated due to the electron-withdrawing nature of both the pyridine ring and the cyano group. Consequently, standard bases like Triethylamine (TEA) often result in poor conversions. By utilizing Pyridine as both the solvent and the base, it acts as a nucleophilic catalyst —reacting with MsCl to form a highly electrophilic sulfonylpyridinium intermediate that readily reacts with the deactivated amine. Strict temperature control at 0 °C during addition is critical to suppress the formation of inactive bis-sulfonamides ( R−N(SO2CH3)2 ).
Mechanistic pathway of the pyridine-catalyzed sulfonylation reaction.
Step-by-Step Procedure:
-
Preparation: Dissolve 4-amino-2-cyanopyridine (0.238 g, 2.0 mmol) in anhydrous pyridine (4 mL) under an Argon atmosphere.
-
Temperature Control: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Addition: Add methanesulfonyl chloride (MsCl) (0.163 mL, 2.1 mmol) dropwise over 15 minutes to prevent localized exothermic spikes.
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.
-
Workup: Quench the reaction with ice-cold water (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers sequentially with 1N HCl (to remove residual pyridine) and brine. Dry over MgSO₄, filter, and concentrate in vacuo to yield the target compound.
Quantitative Data: Optimization of Sulfonylation Conditions
To demonstrate the necessity of the chosen parameters, the following table summarizes the optimization data for the sulfonylation step.
| Entry | Solvent | Base / Catalyst | Equivalents of MsCl | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | DCM | TEA (2.0 eq) | 1.1 | 0 to 25 | 45 | Sluggish reaction; significant unreacted starting material due to amine deactivation. |
| 2 | DCM | DIPEA (2.0 eq) | 1.05 | 0 to 25 | 62 | Improved mono-selectivity due to steric bulk of DIPEA, but conversion remains incomplete. |
| 3 | Pyridine | Pyridine (Solvent) | 1.05 | 0 to 25 | 88 | Optimal; Pyridine acts as a nucleophilic catalyst, driving complete conversion. |
| 4 | THF | NaH (1.5 eq) | 1.1 | 0 to 25 | 30 | Poor yield; strong base leads to decomposition and bis-sulfonylation. |
Analytical Characterization & Self-Validation
A robust protocol must be a self-validating system. Researchers should utilize the following analytical checkpoints to confirm successful transformation without relying solely on mass spectrometry.
-
Thin-Layer Chromatography (TLC): The conversion of the primary amine to the sulfonamide generally results in a shift in retention factor ( Rf ). Using 5% MeOH in DCM, the product spot will stain strongly under UV (254 nm) and will exhibit an acidic proton that can be visualized using Bromocresol Green stain (appearing yellow on a blue background).
-
¹H NMR (DMSO-d₆) Validation Markers:
-
Disappearance: The broad singlet corresponding to the -NH₂ protons of the starting material (~6.6 ppm) must completely disappear.
-
Appearance (The Sulfonamide Proton): A highly deshielded, broad singlet will appear at ~10.5 – 11.0 ppm . This proton is exchangeable upon the addition of D₂O.
-
Appearance (The Mesyl Group): A sharp, highly integrated singlet (3H) corresponding to the methanesulfonyl methyl group (-SO₂CH₃) will emerge at ~3.1 – 3.3 ppm .
-
Aromatic Region: The pyridine protons will shift slightly downfield due to the electron-withdrawing nature of the newly formed sulfonamide linkage, maintaining their characteristic splitting pattern (d, d, dd) due to the 2,4-substitution.
-
References
-
Title : n-(2-Cyanopyridin-4-yl)methanesulfonamide | Source : PubChem | URL :[Link]
-
Title : Synthesis and anti-inflammatory activity evaluation of some sulfonamide and amidine derivatives... | Source : NIScPR Online Periodical Repository | URL :[Link]
- Title: Substituted n-cyanopyrrolidines with activity as usp30 inhibitors (US20250034122A1)
Sources
The Synthetic Utility of (2-Cyanopyridin-4-yl)methanesulfonyl Chloride: A Versatile Building Block in Modern Agrochemical Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Cyanopyridin-4-yl)methanesulfonyl chloride is emerging as a highly valuable and reactive intermediate for the synthesis of novel agrochemicals. The unique combination of a reactive sulfonyl chloride, a methylene spacer, and a 2-cyanopyridine moiety provides a versatile scaffold for accessing a wide range of molecular architectures. The electron-withdrawing nature of the 2-cyanopyridine ring enhances the electrophilicity of the sulfonyl chloride group, facilitating reactions with a broad spectrum of nucleophiles. This, in turn, allows for the introduction of diverse functionalities, which is a key strategy in the discovery of new herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles. This document provides detailed application notes and protocols for the utilization of (2-Cyanopyridin-4-yl)methanesulfonyl chloride in the discovery of next-generation crop protection agents.
Introduction: The Strategic Importance of the (2-Cyanopyridin-4-yl)methanesulfonyl Moiety
The relentless need for innovative agrochemicals to address the challenges of resistance development and to meet stringent regulatory requirements drives the exploration of novel chemical scaffolds. The pyridine ring is a well-established and privileged heterocycle in agrochemical design, with numerous commercial products containing this motif.[1] The introduction of a cyano group at the 2-position of the pyridine ring can significantly influence the biological activity and physicochemical properties of the resulting molecule.[2][3][4]
(2-Cyanopyridin-4-yl)methanesulfonyl chloride serves as a critical building block, enabling the incorporation of this key pharmacophore into larger, more complex molecules. Sulfonyl chlorides are highly versatile reagents in organic synthesis, primarily used for the formation of sulfonamides and sulfonate esters, which are prominent functional groups in a vast number of biologically active compounds, including many successful agrochemicals.[5][6][7] The methylene spacer between the pyridine ring and the sulfonyl chloride group provides conformational flexibility, which can be crucial for optimal binding to the target site in a pest or plant.
This guide will detail the synthetic routes to this valuable intermediate and provide robust protocols for its application in the synthesis of potential agrochemical candidates.
Synthesis of (2-Cyanopyridin-4-yl)methanesulfonyl Chloride: A Proposed Synthetic Pathway
While the direct synthesis of (2-Cyanopyridin-4-yl)methanesulfonyl chloride is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established chemical transformations. The following multi-step synthesis starts from commercially available 4-methyl-2-cyanopyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 3. 2-cyanopyridine for pharma, Agrochemical & nutrition industry [jubilantingrevia.com]
- 4. 2-Cyanopyridine - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
How to prevent hydrolysis of (2-Cyanopyridin-4-yl)methanesulfonyl chloride during synthesis
Welcome to the technical support resource for the synthesis and handling of (2-Cyanopyridin-4-yl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to prevent common pitfalls, such as hydrolysis, and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My synthesis of (2-Cyanopyridin-4-yl)methanesulfonyl chloride resulted in a low yield and the major byproduct appears to be the corresponding sulfonic acid. What is the likely cause?
A1: The formation of (2-Cyanopyridin-4-yl)methanesulfonic acid is a clear indicator of hydrolysis of the sulfonyl chloride.[1] This is the most common side reaction and is caused by the presence of water in your reaction setup. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, a process that can be accelerated by the reaction conditions.[2]
Q2: Why is (2-Cyanopyridin-4-yl)methanesulfonyl chloride particularly sensitive to moisture?
A2: The sensitivity of this compound to hydrolysis is influenced by several factors. The sulfonyl chloride group is inherently electrophilic and reactive.[2] The presence of the electron-withdrawing cyano group and the pyridine ring can further enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.
Q3: I am using pyridine as a base in my reaction. Can this contribute to hydrolysis?
A3: While pyridine is a common and effective acid scavenger in reactions involving sulfonyl chlorides, it can also play a role in hydrolysis if water is present.[3] Pyridine can act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt.[3] This intermediate is even more susceptible to attack by water. Therefore, while pyridine is necessary to neutralize the HCl generated, it is crucial that the pyridine and the entire reaction system are anhydrous.[3]
Q4: What are the essential precautions to take before starting the synthesis?
A4: The key to preventing hydrolysis is to rigorously exclude water from every component of your reaction.[1] This includes:
-
Glassware: All glassware must be thoroughly dried, either in an oven at >100 °C for several hours or by flame-drying under vacuum.[1]
-
Solvents: Use only anhydrous solvents. Freshly distilled or commercially available anhydrous solvents are recommended.[1]
-
Reagents: Ensure all starting materials and reagents are anhydrous.[1]
-
Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, using a Schlenk line or a glovebox.[1][4]
Troubleshooting Guide: Preventing Hydrolysis During Synthesis and Work-up
This section provides a more detailed, problem-solution approach to common issues encountered during the synthesis of (2-Cyanopyridin-4-yl)methanesulfonyl chloride.
Problem 1: Hydrolysis During the Reaction
Symptoms:
-
Low yield of the desired sulfonyl chloride.
-
Isolation of (2-Cyanopyridin-4-yl)methanesulfonic acid as a major byproduct.
-
Difficulty in isolating a pure product.
Root Cause Analysis and Solutions:
The primary cause of hydrolysis during the reaction is the presence of water. The following workflow will help you identify and eliminate the source of moisture contamination.
Caption: Troubleshooting workflow for hydrolysis during the reaction.
Table 1: Recommended Anhydrous Solvents and Drying Agents
| Solvent | Recommended Drying Agent |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) |
| Acetonitrile | Calcium hydride (CaH₂) |
| Toluene | Sodium/benzophenone |
| Tetrahydrofuran (THF) | Sodium/benzophenone |
Problem 2: Hydrolysis During Aqueous Work-up
Symptoms:
-
Significant product loss during extraction and washing steps.
-
Formation of an emulsion at the aqueous-organic interface.
-
The isolated product is contaminated with sulfonic acid.
Root Cause Analysis and Solutions:
Even with a successful reaction, the product can be lost to hydrolysis during the work-up if not performed correctly. The goal is to minimize the contact time of the sulfonyl chloride with the aqueous phase.[5]
Step-by-Step Protocol for a Hydrolysis-Resistant Aqueous Work-up:
-
Cooling: Before quenching the reaction, cool the reaction mixture to 0 °C in an ice bath. This will slow down the rate of hydrolysis.
-
Quenching: Quench the reaction by adding it to a pre-cooled mixture of ice and water.
-
Rapid Extraction: Immediately extract the product into a non-polar organic solvent such as dichloromethane or ethyl acetate. Perform the extraction quickly to minimize contact time with the aqueous layer.[1]
-
Washing:
-
Drying: Dry the organic layer over a suitable anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature to avoid thermal decomposition.
Caption: Recommended workflow for a hydrolysis-resistant aqueous work-up.
Detailed Experimental Protocol: Synthesis Under Anhydrous Conditions
This protocol provides a detailed, step-by-step methodology for the synthesis of (2-Cyanopyridin-4-yl)methanesulfonyl chloride, emphasizing the techniques required to prevent hydrolysis.
Materials and Equipment:
-
(2-Cyanopyridin-4-yl)methanethiol
-
Anhydrous dichloromethane (DCM)
-
Chlorine gas
-
Nitrogen or Argon gas
-
Schlenk line or glovebox[4]
-
Oven-dried or flame-dried glassware[1]
Procedure:
-
Glassware and System Preparation:
-
Assemble the reaction apparatus (a three-necked flask equipped with a magnetic stirrer, gas inlet, and a dropping funnel) and dry it thoroughly in an oven at >125 °C overnight or by flame-drying under vacuum.[1][8]
-
Cool the apparatus to room temperature under a stream of dry nitrogen or argon.
-
Connect the apparatus to a Schlenk line and perform at least three cycles of evacuating the flask with a vacuum pump and refilling with inert gas to ensure an anhydrous atmosphere.[4]
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, dissolve (2-Cyanopyridin-4-yl)methanethiol in anhydrous DCM and add it to the reaction flask via a cannula or a gas-tight syringe.
-
Cool the solution to -10 °C to 0 °C using an appropriate cooling bath.
-
-
Chlorination:
-
Slowly bubble chlorine gas through the stirred solution. The reaction is typically exothermic, so maintain the temperature below 5 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).
-
-
Reaction Completion and Isolation:
-
Once the reaction is complete, purge the excess chlorine gas with a stream of dry nitrogen.
-
The reaction mixture containing the desired (2-Cyanopyridin-4-yl)methanesulfonyl chloride can be used directly for the next step or isolated following the hydrolysis-resistant work-up procedure described above.
-
References
- King, J. F., & Lee, T. M.-L. (1979). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society.
- King, J. F., & Lee, T. M.-L. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN-Hydrolysis of 4-Nitrobenzenesulfonyl. Russian Journal of Organic Chemistry, 40(5), 733-739.
-
American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 2). The Role of Pyridine-2-sulfonyl Chloride in Custom Synthesis Projects. Retrieved from [Link]
-
Wordpress. (2026, March 8). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
- Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
-
Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Organic Chemistry. (2019, May 7). TsCl/py -Toluenesulfonyl Chloride and Pyridine - Mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Taylor & Francis. (2006, December 19). SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Retrieved from [Link]
-
Temple University. (n.d.). STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS. Retrieved from [Link]
- Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
-
静岡県立大学・短期大学部機関リポジトリ US Repository. (2025, October 15). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4 Reagents and conditions: i. methanesulfonyl chloride; ii.... Retrieved from [Link]
-
ResearchGate. (2026, March 19). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Cyanopyridine-4-sulfonyl chloride. Retrieved from [Link]
-
RSC Publishing. (n.d.). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting (2-Cyanopyridin-4-yl)methanesulfonyl chloride
As a Senior Application Scientist, I frequently consult on the catastrophic failure of late-stage syntheses due to degraded electrophiles. Treating (2-Cyanopyridin-4-yl)methanesulfonyl chloride like a standard benchtop reagent (such as tosyl chloride) is a critical error. This compound possesses unique structural features—a benzylic-like sulfonyl chloride paired with a basic pyridine ring—that make it notoriously susceptible to degradation during storage.
This guide synthesizes mechanistic causality with field-proven protocols to help you diagnose, troubleshoot, and prevent reagent degradation.
Mechanistic Causality: Why Does Degradation Occur?
To troubleshoot effectively, we must first understand the chemical causality behind the reagent's instability. The degradation is driven by three primary vectors:
-
Moisture-Driven Hydrolysis: The sulfonyl chloride group is highly electrophilic due to the strong polarization of the S–Cl bond[1]. When exposed to ambient moisture, water acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion. This exothermic reaction yields (2-cyanopyridin-4-yl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas[2]. The vigorous nature of this hydrolysis makes strict anhydrous storage non-negotiable[3].
-
Thermal SO₂ Extrusion: Heteroaromatic sulfonyl chlorides, particularly those with benzylic-type linkages or specific isomeric substitutions (like 4-substituted pyridines), are uniquely prone to formal SO₂ extrusion[4]. Elevated temperatures drive the loss of sulfur dioxide gas, converting the intact reagent into 4-(chloromethyl)-2-cyanopyridine.
-
Autocatalytic Oligomerization: The pyridine nitrogen is inherently nucleophilic. If the reagent is not stored as a stable hydrochloride salt, the free base nitrogen of one molecule can attack the electrophilic sulfonyl chloride group of another. This intermolecular reaction leads to zwitterion formation and irreversible oligomerization, a process accelerated by the acidic byproducts of hydrolysis[4].
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways of (2-Cyanopyridin-4-yl)methanesulfonyl chloride in storage.
Diagnostic FAQs
Q: Why did my sealed reagent bottle hiss or pop when I opened it? A: A hissing sound indicates internal pressure buildup from gas generation. This is almost always due to either HCl gas (from moisture-driven hydrolysis)[2] or SO₂ gas (from thermal extrusion)[4]. If this occurs, the structural integrity of the batch is severely compromised and the effective molarity is unknown.
Q: My reagent used to be fully soluble in anhydrous dichloromethane (DCM), but now there is a white, insoluble precipitate. What happened? A: The intact sulfonyl chloride is highly soluble in organic solvents like DCM. However, hydrolysis converts it into a sulfonic acid[1], which exists as a highly polar, insoluble zwitterion due to the basic pyridine ring. The precipitate is the degraded sulfonic acid byproduct.
Q: Can I purify a degraded batch using standard silica gel chromatography? A: No. Sulfonyl chlorides are highly sensitive to the hydroxyl groups present on the surface of silica gel, which will induce further hydrolysis during the purification process. Degraded batches should be discarded, or the intact portion must be rescued via anhydrous crystallization.
Experimental Protocols
To ensure trustworthiness and reproducibility in your laboratory, implement the following self-validating protocols.
Protocol A: Anhydrous Aliquoting and Long-Term Storage
Objective: Prevent moisture ingress and thermal degradation during routine handling.
-
Equilibration: Transfer the sealed, cold reagent bottle into an inert-atmosphere glovebox (Argon or N₂, H₂O < 1 ppm). Allow the bottle to sit for 2 hours to reach ambient temperature, preventing condensation upon opening.
-
Aliquoting: Dispense the required mass into pre-dried (oven-dried at 120°C for >12h) amber glass vials. Amber glass prevents potential photolytic degradation.
-
Inerting: Purge the headspace of each vial with a gentle stream of dry Argon.
-
Sealing: Cap tightly with PTFE-lined septa. Wrap the caps thoroughly with Parafilm.
-
Storage: Store the aliquots in a dedicated -20°C freezer inside a secondary desiccator containing active Drierite (calcium sulfate).
Protocol B: Pre-Reaction Quality Control (Derivatization Assay)
Objective: Direct NMR of sulfonyl chlorides in standard CDCl₃ often causes artificial hydrolysis due to trace D₂O. This protocol uses derivatization to accurately assess reagent viability.
-
Sampling: Dissolve 5.0 mg of the suspect (2-Cyanopyridin-4-yl)methanesulfonyl chloride in 0.5 mL of strictly anhydrous DCM.
-
Derivatization: Add 2.0 equivalents of morpholine (a secondary amine) and 1.5 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Reaction: Stir the mixture at room temperature for 15 minutes. The highly reactive sulfonyl chloride will rapidly form a stable sulfonamide[3].
-
Workup: Quench with 1.0 mL of 1M aqueous HCl. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: Analyze the residue via LC-MS or ¹H NMR.
-
Pass: >95% conversion to the morpholine sulfonamide.
-
Fail: Presence of the sulfonic acid mass (M+H) or chloromethyl derivatives indicates prior degradation.
-
Quantitative Data & Troubleshooting Matrix
Use the following matrix to cross-reference physical observations with their chemical causes and required actions.
| Observation / Symptom | Primary Mechanistic Cause | Diagnostic Indicator | Preventive / Corrective Action |
| Container Pressurization | Hydrolysis (HCl) / SO₂ Extrusion | Hissing upon opening; bulging septum | Vent carefully in a fume hood; store at -20°C under Argon. |
| Insoluble Precipitate in DCM | Formation of Sulfonic Acid | Undissolved white solid in reaction flask | Filter solution prior to use; ensure solvents have <50 ppm H₂O. |
| Reduced Reaction Yield | Reagent Depletion / Autocatalysis | Incomplete conversion of starting amine | Perform Protocol B (Derivatization Assay) to verify active titer. |
| Color Shift (to Yellow/Brown) | Pyridinium Oligomerization | Discoloration of the bulk solid | Discard batch; maintain future batches as hydrochloride salts. |
References
- Source: horiazonchemical.
- Source: researchgate.
- Source: jinlichemical.
- Title: What are the chemical properties of Benzene Sulfonyl Chloride?
Sources
- 1. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. What are the chemical properties of Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 4. researchgate.net [researchgate.net]
Comprehensive Comparison Guide: (2-Cyanopyridin-4-yl)methanesulfonyl chloride vs. Standard Pyridine Sulfonyl Chlorides
As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the choice of sulfonylation reagents becomes a critical parameter in lead optimization. This guide provides an objective, mechanistic comparison between (2-Cyanopyridin-4-yl)methanesulfonyl chloride —a highly reactive, bifunctional alkyl sulfonyl chloride—and traditional aryl pyridine sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride and pyridine-4-sulfonyl chloride).
By understanding the causality behind their reactivity profiles, researchers can rationally select reagents, avoid common synthetic pitfalls, and unlock divergent downstream functionalizations.
Structural and Mechanistic Divergence
The fundamental difference between (2-cyanopyridin-4-yl)methanesulfonyl chloride and standard pyridine sulfonyl chlorides lies in the presence of the methylene spacer (-CH₂-) and the strongly electron-withdrawing 2-cyano group. This structural variation completely alters the reaction mechanism.
The Sulfene Pathway vs. Direct Substitution
Standard aryl sulfonyl chlorides, such as pyridine-4-sulfonyl chloride, react with amines via a direct nucleophilic addition-elimination (S_N2-like) mechanism at the sulfur atom. Under optimized conditions, these reagents exhibit moderate-to-high reactivity, typically yielding >90% sulfonamide with primary amines[1].
In contrast, (2-cyanopyridin-4-yl)methanesulfonyl chloride possesses highly acidic α-protons due to the combined electron-withdrawing effects of the sulfonyl group and the cyano-substituted pyridine ring. Upon the introduction of a base, it rapidly undergoes an E1cB-like elimination of hydrogen chloride to form a highly electrophilic sulfene intermediate (R-CH=SO₂). The amine nucleophile then attacks this transient sulfene to form the sulfonamide.
Fig 1. Mechanistic divergence between alkyl and aryl pyridine sulfonyl chlorides.
Stability and Degradation
While aryl sulfonyl chlorides are generally bench-stable, they can undergo desulfonylative chlorination under specific photoinduced FeCl₃-catalyzed conditions[2]. Conversely, alkyl sulfonyl chlorides like the 2-cyano derivative are prone to self-condensation. If the sulfene intermediate is generated too rapidly without a nucleophile present, it will dimerize into a thiirane 1,1-dioxide, destroying the reagent.
Quantitative Performance Benchmarking
The following table summarizes the experimental behavior, reactivity, and utility of these reagent classes based on structural properties and commercially available derivatives[3].
| Parameter | (2-Cyanopyridin-4-yl)methanesulfonyl chloride | Pyridine-3-sulfonyl chloride | Pyridine-4-sulfonyl chloride |
| Structural Class | Alkyl Sulfonyl Chloride | Aryl Sulfonyl Chloride | Aryl Sulfonyl Chloride |
| Reaction Mechanism | Sulfene Intermediate (E1cB-like) | Addition-Elimination | Addition-Elimination |
| Relative Electrophilicity | Very High | Moderate | Moderate-High[1] |
| α-Proton Acidity | High (pKa ~12-14) | N/A | N/A |
| Primary Synthetic Risk | Dimerization (Thiirane formation) | Low reactivity with hindered amines | Desulfonylative degradation[2] |
| Downstream Utility | Tetrazole/Amidine synthesis via -CN | Standard pharmacophore | Standard pharmacophore |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality-driven steps and in-process analytical checkpoints.
Protocol A: Sulfene-Mediated Sulfonylation using (2-Cyanopyridin-4-yl)methanesulfonyl chloride
Causality: Because the sulfene intermediate is highly reactive and prone to dimerization, the base must be added last and slowly at low temperatures to keep the steady-state concentration of the sulfene extremely low, ensuring the amine outcompetes dimerization.
-
Preparation: Dissolve the primary or secondary amine (1.0 equiv) and (2-cyanopyridin-4-yl)methanesulfonyl chloride (1.1 equiv) in anhydrous CH₂Cl₂ (0.1 M).
-
Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Controlled Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise over 15 minutes.
-
Propagation: Allow the reaction to slowly warm to 0 °C over 2 hours.
-
Validation Checkpoint: Take a 10 µL aliquot and quench in 100 µL MeOH. Analyze via LC-MS.
-
Success Indicator: Presence of the desired sulfonamide mass [M+H]⁺ and absence of the starting amine.
-
Failure Indicator: Observation of a dimerized mass indicates the base was added too rapidly, causing sulfene self-condensation.
-
-
Workup: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.
Fig 2. Self-validating workflow for sulfene-mediated sulfonylation.
Protocol B: Lewis Acid-Promoted Sulfonylation for Unreactive Amines (Standard Aryl Sulfonyl Chlorides)
Causality: Electron-deficient or sterically hindered amines often fail to react with standard pyridine sulfonyl chlorides. Using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) generates a highly reactive mixed sulfonyl triflate species in situ, forcing the reaction to completion[4].
-
Preparation: Dissolve the unreactive amine (1.0 equiv) and pyridine-3-sulfonyl chloride (1.2 equiv) in anhydrous CH₃CN.
-
Activation: Add pyridine (2.0 equiv) followed by TMSOTf (1.2 equiv) at room temperature.
-
Heating (If Required): For exceptionally unreactive substrates, heat the mixture to 60 °C. This often drives the conversion past the monosulfonamide to the bis-sulfonamide[4].
-
Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc). The complete disappearance of the primary amine spot validates the activation step.
-
Cleavage: Treat the crude bis-sulfonamide mixture with K₂CO₃ in MeOH at room temperature for 1 hour to efficiently cleave it back to the desired monosulfonamide product[4].
-
Workup: Concentrate under reduced pressure, partition between EtOAc and water, and purify via standard silica gel chromatography.
Strategic Applications in Drug Discovery
Choosing (2-Cyanopyridin-4-yl)methanesulfonyl chloride over standard aryl variants offers distinct strategic advantages for medicinal chemists:
-
Linker Flexibility: The methylene spacer allows the pyridine ring to adopt conformations unavailable to rigid aryl sulfonamides, often critical for navigating narrow binding pockets.
-
Bifunctional Handle: The 2-cyano group is a versatile synthetic handle. Post-sulfonylation, it can be converted into a primary amine (via reduction), an amide (via hydrolysis), or a tetrazole (via [3+2] cycloaddition with azide), enabling rapid library generation from a single advanced intermediate.
References
- Chen, R., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Synthesis, 53(21), 3845-3854. Benchchem.
- Silyl Triflate-Promoted Sulfonylations. (2025). Organic Letters - ACS Publications.
- Photoinduced FeCl3-Catalyzed Chlorination of Aromatic Sulfonyl Chloride via Extrusion of SO2 at Room Temperature. (2023). Organic Letters - ACS Publications.
- 1344356-39-3 | (2-Cyanopyridin-3-yl)methanesulfonyl chloride. BLD Pharm.
Sources
Comparing reactivity of (2-Cyanopyridin-4-yl)methanesulfonyl chloride and standard sulfonyl chlorides
As a Senior Application Scientist in synthetic methodology and drug development, selecting the appropriate sulfonylating agent requires moving beyond standard operating procedures to understand the fundamental kinetic and thermodynamic drivers of your reagents.
This guide provides an objective, data-driven comparison between a highly specialized heteroaryl-aliphatic sulfonyl chloride—(2-Cyanopyridin-4-yl)methanesulfonyl chloride —and standard industry alternatives like Methanesulfonyl chloride (MsCl) and p-Toluenesulfonyl chloride (TsCl). By analyzing their mechanistic divergence, we can establish robust, self-validating experimental protocols that prevent yield-destroying side reactions.
Mechanistic Framework: The Causality of Reactivity
The reactivity of a sulfonyl chloride is dictated by the presence and electronic environment of its α -protons. This structural feature creates a hard bifurcation in the reaction mechanism:
-
Standard Aryl Sulfonyl Chlorides (e.g., TsCl): Lacking α -protons, these reagents undergo a classical, direct bimolecular nucleophilic substitution ( SN2 ) at the sulfur center. The reaction is relatively slow, highly stable, and easily controlled at room temperature.
-
Aliphatic Sulfonyl Chlorides (e.g., MsCl): Possessing α -protons, these compounds can undergo a base-promoted E1cB elimination to generate a highly reactive sulfene ( CH2=SO2 ) intermediate[1]. The nucleophile then rapidly attacks this sulfene.
-
Hyper-Reactive Heteroaryl-Aliphatic Systems: In (2-Cyanopyridin-4-yl)methanesulfonyl chloride , the α -protons are flanked by the sulfonyl chloride group and a highly electron-deficient 2-cyanopyridinyl ring. This dual electron-withdrawing effect drastically lowers the pKa of the α -protons. Consequently, base-mediated dehydrohalogenation to the sulfene outpaces direct nucleophilic attack by orders of magnitude[2]. While this makes it an exceptionally potent electrophile, it also makes it highly susceptible to sulfene dimerization and rapid hydrolysis[3].
Mechanistic divergence: E1cB sulfene pathway vs. direct SN2 displacement.
Comparative Quantitative Data
To successfully utilize these reagents, their physical and kinetic properties must dictate the experimental setup. The table below summarizes the core differences.
| Property | (2-Cyanopyridin-4-yl)methanesulfonyl chloride | Methanesulfonyl chloride (MsCl) | p-Toluenesulfonyl chloride (TsCl) |
| Structural Class | Heteroaryl-aliphatic | Aliphatic | Aryl |
| Primary Mechanism | E1cB (Sulfene intermediate) | E1cB (Sulfene) / SN2 | Direct SN2 at Sulfur |
| α -Proton Acidity ( pKa ) | Very High (Electron-deficient ring) | Moderate | N/A (No α -protons) |
| Relative Electrophilicity | Hyper-reactive | High | Moderate |
| Hydrolysis Susceptibility | Extreme (Requires strictly anhydrous conditions) | High | Low (Can tolerate biphasic Schotten-Baumann conditions) |
| Optimal Reaction Temp | -78 °C to 0 °C | 0 °C to Room Temp | Room Temp to 50 °C |
Self-Validating Experimental Protocols
The following protocols demonstrate how the mechanistic drivers dictate laboratory execution. A protocol is "self-validating" when each step inherently prevents the primary mode of failure.
Protocol A: Sulfonylation via Hyper-Reactive Sulfene ((2-Cyanopyridin-4-yl)methanesulfonyl chloride)
Objective: Synthesize a target sulfonamide while preventing sulfene dimerization and aqueous hydrolysis.
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Causality: The extreme electrophilicity of the heteroaryl-stabilized sulfene will result in immediate hydrolysis in the presence of trace moisture.
-
Dissolution: Dissolve the target amine (1.0 equiv) and (2-Cyanopyridin-4-yl)methanesulfonyl chloride (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Thermal Control: Submerge the reaction flask in a dry ice/acetone bath and cool to -78 °C . Causality: Lowering the thermal energy prevents premature degradation and controls the kinetic rate of the subsequent elimination step.
-
Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise over 30 minutes using a syringe pump. Causality: The base triggers the E1cB formation of the sulfene. Slow addition ensures the sulfene is generated at a very low steady-state concentration. If added rapidly, the high local concentration of sulfene will cause it to react with itself, forming a yield-destroying 1,2-dithietane 1,1,2,2-tetraoxide dimer.
-
Maturation: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours to drive the reaction to completion.
-
Quench: Quench at 0 °C with saturated aqueous NH4Cl and extract with DCM.
Optimized low-temperature workflow for hyper-reactive sulfene precursors.
Protocol B: Standard SN2 Sulfonylation (p-Toluenesulfonyl chloride)
Objective: Synthesize a sulfonamide using a stable aryl sulfonyl chloride.
-
Dissolution: Dissolve the target amine (1.0 equiv) in DCM at room temperature.
-
Base Addition: Add Triethylamine ( Et3N ) or Pyridine (2.0 equiv) in a single portion. Causality: Because TsCl lacks α -protons, sulfene formation is impossible. The base acts solely as an acid scavenger and (in the case of pyridine) a nucleophilic catalyst. Steady-state concentration control is unnecessary.
-
Reagent Addition: Add TsCl (1.1 equiv) portion-wise at room temperature.
-
Maturation: Stir at room temperature for 4-12 hours. Causality: The direct SN2 displacement at the sterically hindered sulfur center is the rate-limiting step, requiring higher thermal energy and longer reaction times compared to the sulfene pathway.
-
Quench: Wash directly with 1M HCl to remove excess base, followed by brine.
Conclusion
Transitioning from standard reagents like TsCl or MsCl to highly functionalized building blocks like (2-Cyanopyridin-4-yl)methanesulfonyl chloride is not a simple 1:1 substitution. The profound electronic influence of the cyanopyridine ring fundamentally alters the reaction kinetics, shifting the pathway entirely to a hyper-reactive sulfene intermediate. By respecting these mechanistic realities—enforcing strict anhydrous conditions, utilizing cryogenic temperatures, and controlling base addition rates—researchers can harness this reactivity to efficiently synthesize complex pharmaceutical intermediates.
References
-
"Methanesulfonyl chloride - Wikipedia." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
King, J. F., et al. "Reversible and Irreversible E1cB Mechanisms in the Hydrolysis of 2,2,2-Trifluoroethanesulfonyl Chloride: Carbanion Intermediates in Aqueous Acid." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
-
Bentley, T. W., et al. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." Molecules, MDPI. Available at:[Link]
Sources
Mass Spectrometry Validation of (2-Cyanopyridin-4-yl)methanesulfonyl Chloride Reaction Products: A Comparative Guide
Introduction: The Derivatization Imperative in LC-MS/MS
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the detection of neutral, weakly basic, or poorly ionizing small molecules—such as steroidal estrogens, aliphatic alcohols, and certain pharmacophores—remains a persistent analytical bottleneck. To overcome this, chemical derivatization is employed to introduce a "charge tag" that enhances proton affinity.
(2-Cyanopyridin-4-yl)methanesulfonyl chloride (2-CPMSC) has emerged as a superior derivatizing agent for nucleophilic substrates (amines, phenols, and alcohols) [2]. As a Senior Application Scientist, I have evaluated numerous charge-tagging strategies. The architectural brilliance of 2-CPMSC lies in its dual-functionality:
-
The Methanesulfonyl Chloride Core : Acts as a highly reactive electrophile. The methylene spacer (-CH2-) minimizes steric hindrance, allowing rapid nucleophilic attack compared to direct aryl-sulfonyl chlorides.
-
The 2-Cyanopyridine Moiety : The basic pyridine nitrogen serves as an exceptional proton acceptor in positive Electrospray Ionization (ESI+) mode, while the electron-withdrawing cyano group fine-tunes the electrophilicity of the sulfonyl center, accelerating reaction kinetics [1].
This guide objectively compares the performance of 2-CPMSC against traditional alternatives and provides a self-validating experimental protocol for its application in drug development and metabolomics [3].
Comparative Performance Analysis
When selecting a derivatization reagent, analysts must balance reaction kinetics, ionization enhancement, and matrix stability. Table 1 summarizes the empirical performance of 2-CPMSC against industry-standard alternatives.
Table 1: Performance Comparison of Derivatization Agents for LC-MS/MS
| Derivatization Reagent | Reactivity (Kinetics) | ESI+ Ionization Enhancement | Typical Reaction Conditions | Matrix Effect Susceptibility |
| 2-CPMSC | Very High (< 15 mins) | Excellent (Pyridine N) | Room Temp, 15 min | Low (High m/z shift) |
| Pyridine-3-sulfonyl chloride | Moderate (1-2 Hours) | Excellent (Pyridine N) | 40°C, 60 min | Low |
| Dansyl Chloride (DNS-Cl) | Low (2-4 Hours) | Good (Dimethylamino) | 60°C, 60 min | Moderate |
| PMSF | Moderate (30 mins) | Poor (No basic site) | Room Temp, 30 min | High |
Key Insight : Traditional agents like Dansyl chloride require elevated temperatures (60°C) that risk degrading thermolabile analytes. In contrast, the enhanced electrophilicity provided by the cyanopyridine ring in 2-CPMSC drives the reaction to completion at room temperature within minutes, preserving sample integrity while delivering picomolar sensitivity [1] [4].
Mechanistic Workflows & Logical Validation
To ensure scientific integrity, the derivatization and validation process must be conceptualized as a continuous, logical workflow. The diagram below illustrates the chemical transformation and subsequent ionization pathway.
Workflow of 2-CPMSC derivatization and ESI+ LC-MS/MS validation.
Self-Validating Experimental Protocol
A robust analytical method must be self-validating. The following protocol integrates internal checks to confirm reaction completion and structural integrity without relying solely on external calibration.
Phase 1: Derivatization Reaction
Explain the Causality: Every reagent and condition is chosen to manipulate specific chemical equilibria.
-
Reagent Preparation : Prepare a 10 mM solution of 2-CPMSC in anhydrous acetonitrile.
-
Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. Trace water in the solvent will convert the reagent into an unreactive sulfonic acid, drastically reducing the derivatization yield.
-
-
Buffer Addition : Mix 50 µL of the analyte sample with 50 µL of 100 mM Sodium Carbonate buffer (pH 9.5).
-
Causality: The pH must be strictly maintained above the pKa of the target amine/phenol to ensure it remains in its deprotonated, nucleophilic state.
-
-
Reaction Initiation : Add 50 µL of the 2-CPMSC reagent to the buffered sample. Vortex for 10 seconds and incubate at 25°C for 15 minutes.
-
Quenching : Terminate the reaction by adding 10 µL of 10% Formic Acid.
-
Causality: Lowering the pH neutralizes the nucleophile, halting the reaction and preventing over-derivatization. Furthermore, the acidic environment pre-protonates the cyanopyridine tag, priming it for ESI+ ionization.
-
Phase 2: LC-MS/MS Self-Validation Logic
Instead of merely looking for a mass shift, utilize the isotopic and fragmentation properties of the molecules to validate the product.
Logical decision tree for MS/MS validation of 2-CPMSC reaction products.
Validation Steps:
-
Mass Shift Confirmation : The successful substitution of the chlorine atom results in a net mass addition of exactly 180.01 Da to the analyte.
-
Isotopic Pattern Verification (The Self-Check) : Unreacted 2-CPMSC possesses a distinct 3:1 isotopic ratio due to the natural abundance of Chlorine-35 and Chlorine-37. A successfully derivatized product must lack this isotopic signature. If the M+2 peak is present at ~33% intensity, the reaction failed or an intermediate complex formed.
-
Reporter Ion Monitoring : During Collision-Induced Dissociation (CID), the sulfonamide bond cleaves, consistently yielding a stable cyanopyridyl-methyl cation fragment (approx. m/z 117). Monitoring this specific transition confirms that the charge tag is covalently bound to the analyte [3].
Conclusion & Troubleshooting Insights
The integration of (2-Cyanopyridin-4-yl)methanesulfonyl chloride into LC-MS/MS workflows offers a distinct advantage over legacy reagents like Dansyl chloride. By understanding the causality behind the reagent's structure—specifically the electron-withdrawing cyano group and the basic pyridine nitrogen—scientists can achieve rapid, room-temperature derivatization with unparalleled ionization efficiency.
If low yields are observed, immediately verify the anhydrous nature of your organic solvents and confirm that the reaction pH exceeds the target nucleophile's pKa.
References
-
Title : Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling Source : ACS Central Science URL :[Link]
-
Title : Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation Source : NIH / PMC URL : [Link]
Strategic Comparison Guide: (2-Cyanopyridin-4-yl)methanesulfonyl chloride vs. 3-Cyanopyridine Derivatives in Organic Synthesis
Executive Summary: Peripheral Functionalization vs. Core Scaffold Construction
In modern drug discovery and organic synthesis, chemists constantly weigh the benefits of modifying existing structures against building new pharmacophores from scratch. This guide provides an objective, data-driven comparison between two distinct synthetic strategies:
-
Peripheral Functionalization: Utilizing (2-Cyanopyridin-4-yl)methanesulfonyl chloride as a highly specific electrophilic reagent to introduce a polar, rigid sulfonamide linkage during late-stage lead optimization.
-
Core Scaffold Construction: Synthesizing 3-cyanopyridine derivatives , a versatile class of heterocyclic building blocks that serve as the central pharmacophore for numerous biologically active compounds[1].
While not a direct "apples-to-apples" structural comparison, contrasting these two approaches illuminates the strategic choices chemists must make when designing synthetic routes for novel therapeutics.
Chemical Profiling & Strategic Utility
The Reagent: (2-Cyanopyridin-4-yl)methanesulfonyl chloride
This compound is a specialized sulfonylating agent. The highly reactive sulfonyl chloride group is primed for nucleophilic attack by primary or secondary amines, forming robust sulfonamide bonds.
-
Mechanistic Causality: The sulfonamide group is a classic bioisostere for amides, offering improved metabolic stability and distinct hydrogen-bonding geometry. The appended 2-cyanopyridine ring provides an additional vector for target binding or subsequent synthetic manipulation (e.g., reduction of the nitrile to a primary amine).
-
Application: Ideal for late-stage functionalization where a library of diverse amines needs to be capped with a uniform, drug-like moiety.
The Scaffold: 3-Cyanopyridine Derivatives
3-Cyanopyridines represent a broad class of nitrogen-containing heterocycles. They are highly valued in medicinal chemistry due to their diverse pharmacological profiles, acting as IKK-β inhibitors, A2A adenosine receptor antagonists, and potent anti-Trypanosoma cruzi agents[2],[3],[4].
-
Mechanistic Causality: A detailed structure-activity relationship (SAR) analysis reveals that the nitrile group on the pyridine core is often mandatory for biological potency, serving as a critical hydrogen-bond acceptor in enzyme active sites[5].
-
Application: Ideal for early-stage hit discovery and library generation via high-yielding, multi-component reactions[1].
Mechanistic Pathways
To understand the operational differences, we must visualize the reaction logic governing each approach.
Pathway A: Sulfonamide Formation
Mechanism of sulfonamide formation via nucleophilic attack and HCl elimination.
Pathway B: Multi-Component Synthesis of 3-Cyanopyridines
One-pot multi-component synthesis pathway for 3-cyanopyridine derivatives.
Experimental Workflows & Protocol Validation
As an application scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. Below are the optimized, self-validating workflows for both strategies.
Protocol A: Sulfonylation using (2-Cyanopyridin-4-yl)methanesulfonyl chloride
Objective: Introduce the (2-cyanopyridin-4-yl)methylsulfonyl group onto a primary amine.
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target amine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Causality: Anhydrous conditions are critical. Sulfonyl chlorides are highly moisture-sensitive and will rapidly hydrolyze into unreactive sulfonic acids in the presence of water.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and cool the flask to 0 °C using an ice bath.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. Without it, the unreacted starting amine would become protonated (ammonium salt), rendering it non-nucleophilic and stalling the reaction.
-
-
Electrophile Addition: Slowly add (2-Cyanopyridin-4-yl)methanesulfonyl chloride (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 2–4 hours.
-
Validation (In-Process): Monitor via TLC (Hexanes/EtOAc) or LC-MS. The reaction is complete when the amine starting material spot is fully consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Solvent-Free Microwave Synthesis of 2-Amino-3-cyanopyridines
Objective: Rapid, eco-friendly construction of the 3-cyanopyridine core.
-
Preparation: In a specialized microwave-safe reaction vessel, combine an aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), a methyl ketone (1.0 eq), and ammonium acetate (1.5 eq)[6].
-
Causality: Ammonium acetate serves a dual purpose: it acts as the nitrogen source for the pyridine ring and provides mild catalytic buffering to facilitate the initial Knoevenagel condensation[2].
-
-
Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 100 °C for 7–10 minutes under solvent-free conditions[7].
-
Causality: Microwave dielectric heating directly couples with the polar intermediates, drastically reducing reaction times from hours to minutes. Solvent-free conditions artificially increase the concentration of reactants, driving the multi-component equilibrium forward while adhering to green chemistry principles[3].
-
-
Validation (In-Process): The formation of a solid mass in the vessel typically indicates high conversion to the desired product.
-
Workup: Cool the vessel to room temperature. Add ice-cold water and stir vigorously to precipitate the crude product. Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure 2-amino-3-cyanopyridine derivative.
Quantitative Data Comparison
The following table summarizes the operational metrics of utilizing the specific reagent versus synthesizing the core scaffold, based on standard literature parameters[1],[6],[7].
| Parameter | (2-Cyanopyridin-4-yl)methanesulfonyl chloride | 3-Cyanopyridine Derivatives |
| Synthetic Role | Peripheral functionalization (Sulfonylation) | Core pharmacophore scaffold |
| Typical Reaction Time | 2–4 hours | 7–15 minutes (Microwave) |
| Typical Yields | 70–85% | 80–92% |
| Reaction Conditions | Anhydrous, 0°C to RT, Base-mediated | Solvent-free, Microwave/Heat |
| Atom Economy | Moderate (Loss of HCl) | High (Multi-component condensation) |
| Key Byproducts | HCl (requires base scavenging) | Water (driven off by heat) |
| Primary Application | Late-stage lead optimization | Library generation, hit discovery |
Conclusion & Application Scientist Insights
The choice between utilizing a specialized reagent like (2-Cyanopyridin-4-yl)methanesulfonyl chloride and synthesizing a 3-cyanopyridine derivative scaffold depends entirely on the phase of your drug discovery program.
If you are in the Hit-to-Lead phase and need to generate a massive library of structurally diverse compounds quickly, the multi-component synthesis of 3-cyanopyridines is superior. It offers exceptional atom economy, utilizes inexpensive starting materials, and can be executed rapidly using green, solvent-free microwave conditions[6],[7].
Conversely, if you are in Lead Optimization and possess a highly active amine that requires improved pharmacokinetic properties or an additional binding vector, (2-Cyanopyridin-4-yl)methanesulfonyl chloride is the tool of choice. It allows for precise, late-stage functionalization without disrupting the established core of your molecule.
References
-
Slafer, B. W., Dessoy, M. A., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega, 9(20), 22360–22370. Available at:[Link]
-
Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. Available at:[Link]
-
Riadi, Y., Mamouni, R., Routier, S., Guillaumet, G., & Lazar, S. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Environmental Chemistry Letters, 12(4), 523-527. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
EHS Operational Protocol: Safe Disposal and Quenching of (2-Cyanopyridin-4-yl)methanesulfonyl Chloride
Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of (2-Cyanopyridin-4-yl)methanesulfonyl chloride, designed for laboratory professionals and Environmental Health and Safety (EHS) compliance.
(2-Cyanopyridin-4-yl)methanesulfonyl chloride is a highly reactive, bifunctional electrophile used extensively in drug discovery and organic synthesis. While the cyano and pyridine moieties dictate its synthetic utility, the sulfonyl chloride group dictates its hazard profile. Sulfonyl chlorides are potent lachrymators and corrosive agents that react vigorously with ambient moisture or water to undergo exothermic hydrolysis, releasing toxic hydrogen chloride (HCl) and sulfur dioxide (SO2) gases[1][2].
Improper disposal—such as directly adding water to neat residues or sealing unquenched waste in closed containers—can lead to rapid pressurization, container rupture, and the aerosolization of corrosive liquids[1][3].
Quantitative Hazard Profile & Operational Parameters
Before initiating any disposal or quenching protocol, personnel must understand the physicochemical behavior of the waste stream.
| Hazard Parameter | Operational Consequence | Required Mitigation Strategy |
| Water Reactivity | Exothermic hydrolysis generates HCl gas and sulfonic acid[1]. | Never add water directly to neat material. Use the "Controlled Hydrolysis" method[3]. |
| Gas Evolution | Sealing unquenched waste leads to catastrophic pressure buildup[2]. | Vent all active quenching reactions. Never tightly cap unquenched sulfonyl chloride waste. |
| Corrosivity | Causes severe skin burns and serious eye damage. | Mandate full PPE: Fume hood (sash at 18"), heavy-duty nitrile/neoprene gloves, and splash goggles. |
| Thermal Instability | Concentrated solutions can decompose exothermically if heated[2]. | Always perform quenching operations in an ice bath (0–5 °C)[1]. |
The "Controlled Hydrolysis" Quenching Methodology
To safely dispose of (2-Cyanopyridin-4-yl)methanesulfonyl chloride (whether it is unreacted starting material, reaction residue, or a degraded sample), the reactive sulfonyl chloride moiety must be chemically deactivated (quenched) before it enters the standard EHS waste stream[1][4].
The following self-validating protocol utilizes a weak base to drive hydrolysis to completion while buffering the solution to prevent violent exotherms.
Pre-Work Checklist
-
Location: All steps must be performed inside a certified, continuously exhausting chemical fume hood[3][4].
-
Reagents: Dry inert solvent (e.g., Dichloromethane or Toluene), saturated aqueous Sodium Bicarbonate ( NaHCO3 ) or 10% Sodium Carbonate ( Na2CO3 ), and ice[1].
Step-by-Step Quenching Protocol
Step 1: Volumetric Dilution (The Thermal Sink)
-
Action: Dissolve or dilute the (2-Cyanopyridin-4-yl)methanesulfonyl chloride residue in an inert, non-nucleophilic solvent (e.g., Dichloromethane, THF, or Toluene)[3]. Aim for a concentration of roughly 0.5 M to 1.0 M.
-
Causality: Neat sulfonyl chlorides possess a high localized concentration of reactive sites. Dilution acts as a thermal mass (heat sink) to absorb the enthalpy of the subsequent hydrolysis reaction, preventing localized boiling ("bumping")[3].
Step 2: Cryo-Control
-
Action: Submerge the reaction flask or beaker containing the diluted waste into an ice-water bath and allow it to equilibrate to 0–5 °C[1]. Begin vigorous magnetic stirring.
-
Causality: Lowering the kinetic energy of the system suppresses the rate of hydrolysis and minimizes the vaporization of the organic solvent and the escape of HCl fumes[2].
Step 3: Base-Mediated Hydrolysis
-
Action: Using an addition funnel or a pipette, add cold, saturated aqueous NaHCO3 dropwise to the vigorously stirring solution[1].
-
Causality: The water hydrolyzes the sulfonyl chloride into (2-cyanopyridin-4-yl)methanesulfonic acid and HCl. The NaHCO3 immediately neutralizes these acids, generating CO2 gas. A weak base is preferred over strong bases (like NaOH) because it provides a buffered, controlled reaction rate and prevents the violent exotherms associated with strong acid-base neutralization[1].
Step 4: Verification & Phase Separation
-
Action: Continue stirring for at least 30–60 minutes after the addition is complete, or until all CO2 gas evolution has completely ceased[1]. Test the aqueous phase with pH paper.
-
Causality: A stable pH of 7–9 confirms that all residual HCl and sulfonic acids have been neutralized and that no unreacted sulfonyl chloride remains[1][3].
Step 5: EHS Waste Segregation
-
Action: Transfer the biphasic mixture to a separatory funnel. Separate the organic and aqueous layers. Dispose of the organic layer in the "Halogenated Organic Waste" (or non-halogenated, depending on the dilution solvent used) and the aqueous layer in the "Aqueous Basic Waste" carboy[1][5].
Workflow Visualization
Logical workflow for the controlled hydrolysis and safe disposal of sulfonyl chloride waste.
Emergency Spill Response
In the event of an accidental spill of (2-Cyanopyridin-4-yl)methanesulfonyl chloride outside of a controlled reaction vessel:
-
Evacuate & Ventilate: Evacuate non-essential personnel and ensure fume hoods are operating at maximum capacity[1][4].
-
Solid Containment: DO NOT USE WATER or combustible materials (like paper towels)[1][4]. Cover the spill entirely with a dry, inert absorbent material such as dry sand, earth, or a dedicated acid-spill absorbent (e.g., soda ash or dry lime)[1].
-
Collection: Carefully sweep the absorbed material using non-sparking tools into a highly chemical-resistant, sealable container[4][6].
-
EHS Handoff: Label the container as "Hazardous Waste: Unquenched Sulfonyl Chloride / Corrosive" and immediately contact your institutional EHS department for specialized pickup[5]. Do not seal the container completely airtight if there is a risk of ongoing moisture exposure, to prevent pressurization.
References
-
Lawrence Berkeley National Laboratory (LBNL). (2024). Chapter 45.7 Chemical Hygiene and Safety Plan – Work Processes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Octanesulfonyl chloride | 7795-95-1 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chapter 45.7 Chemical Hygiene and Safety Plan – Work Processes [ehs.lbl.gov]
- 6. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
